三氢化钐

描述

Samarium trihydride is a compound of samarium, a rare earth metal, and hydrogen . It is also known by its IUPAC name, Samarium (3+) trihydride .

Synthesis Analysis

Samarium trihydride can be synthesized via various methods. For instance, a nickel-aluminum layered double hydroxide with aluminum ions partially substituted by samarium ones was successfully synthesized via coprecipitation followed by hydrothermal treatment . Another method involves the use of samarium as an efficient reducing agent and a radical generator in cyclization and a cascade addition reaction .Molecular Structure Analysis

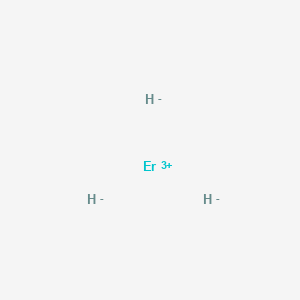

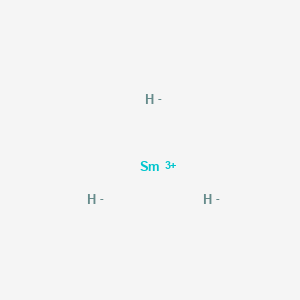

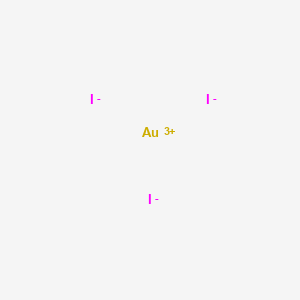

The molecular formula of Samarium trihydride is H3Sm . It has an average mass of 153.384 Da and a monoisotopic mass of 154.943176 Da .Chemical Reactions Analysis

Samarium, the metal component of Samarium trihydride, is known to have a significant impact on numerous C-C and C-X (X = hetero atom) bond-forming transformations. It has been established as an exceptional chemo-selective and stereoselective reagent . Samarium (II) iodide, another compound of Samarium, has been used in numerous reductive coupling procedures as well as in natural product total synthesis .Physical And Chemical Properties Analysis

Samarium, the metal component of Samarium trihydride, is a solid at 20°C with a melting point of 1072°C and a boiling point of 1794°C . It has a density of 7.52 g/cm³ . The atomic number of Samarium is 62, and its relative atomic mass is 150.36 .科学研究应用

压力下的相变: Palasyuk 和 Tkacz (2007) 在《固态通信》中进行的研究表明,三氢化钐在高压下经历了从六方相到立方相的可逆结构相变。这项研究有助于了解镧系元素三氢化物在极端条件下的可压缩性和结构行为(Palasyuk & Tkacz, 2007)。

光学和电开关: Kumar 和 Malhotra (2004) 在《应用表面科学》中发现,钐薄膜可以通过改变其氢含量在反射和透明状态之间进行电化学切换。这表明钐薄膜在光学快门和氢传感器材料中的潜在应用(Kumar & Malhotra, 2004)。

相平衡研究: Ohki 等人 (1979) 在《稀有金属杂志》中探讨了 Sm-H 体系的相平衡,表明三氢化钐相的存在及其独特的热力学性质(Ohki et al., 1979)。

碳纳米管中的包封: Martinčić 等人 (2016) 在《多面体》中讨论了将钐化合物(包括三氢化钐)包封到碳纳米管中以开发下一代放射性药物(Martinčić et al., 2016)。

辐射对磁体的效应: Blackmore (1985) 在《核科学 IEEE 交易》中研究了质子对钐钴永磁体的辐射效应,这对于了解这些材料在高辐射环境中的耐久性至关重要(Blackmore, 1985)。

光聚合中的分子传感器: Topa 等人 (2018) 在《光谱化学杂志》中研究了使用三价钐配合物作为发光探针来监测光聚合过程,突出了钐在先进材料科学应用中的效用(Topa et al., 2018)。

安全和危害

Samarium, in its powder form, is considered hazardous. It is classified as an oxidizing solid and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

Research into Samarium and its compounds, including Samarium trihydride, is ongoing. For instance, studies have been conducted on the thermal transformations of a layered double hydroxide containing samarium . Future research may focus on further understanding the properties of Samarium trihydride and exploring its potential applications in various fields.

属性

IUPAC Name |

hydride;samarium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sm.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQKACOBNSOJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337290 | |

| Record name | Samarium hydride (SmH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13598-53-3 | |

| Record name | Samarium hydride (SmH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium hydride (SmH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Samarium hydride (SmH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium trihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)

![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)